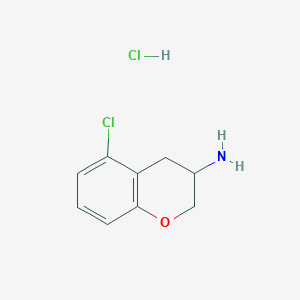

5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

CAS No.: 2060000-36-2

Cat. No.: VC12014181

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060000-36-2 |

|---|---|

| Molecular Formula | C9H11Cl2NO |

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | 5-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClNO.ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;/h1-3,6H,4-5,11H2;1H |

| Standard InChI Key | CDCZCYCKUAXDLZ-UHFFFAOYSA-N |

| SMILES | C1C(COC2=C1C(=CC=C2)Cl)N.Cl |

| Canonical SMILES | C1C(COC2=C1C(=CC=C2)Cl)N.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyran ring. The chlorine atom at the 5-position introduces electronic effects that modulate reactivity, while the 3-amine group provides a site for hydrogen bonding and salt formation. The hydrochloride salt stabilizes the amine via protonation, improving crystallinity and handling properties .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Cl₂NO |

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | 5-chloro-3,4-dihydro-2H-chromen-3-amine; hydrochloride |

| CAS Number | 2060000-36-2 |

| SMILES | C1C(COC2=C1C(=CC=C2)Cl)N.Cl |

X-ray crystallography of analogous benzopyrans reveals a puckered pyran ring with chair-like conformations, where the amine group occupies an axial position . The chlorine atom’s ortho orientation relative to the ether oxygen may influence ring planarity and intermolecular interactions.

Spectroscopic Data

-

IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1600 cm⁻¹ (C=C aromatic), and ~750 cm⁻¹ (C–Cl) align with reported benzopyran derivatives .

-

NMR: ¹H NMR (CDCl₃) signals include δ 2.74–2.88 (m, CH₂CH₃), δ 3.26 (dd, CH₂Ar), and δ 6.8–7.2 (aromatic protons) .

Synthesis and Optimization

Industrial Routes

The synthesis typically begins with halogenated salicylaldehydes undergoing cyclocondensation with β-keto esters or nitriles. A representative pathway involves:

-

Chlorination: 5-Chlorosalicylaldehyde is treated with N-chlorosuccinimide to ensure regioselective substitution .

-

Cyclization: Reaction with benzenesulfonyl acetonitrile under basic conditions (e.g., piperidine) yields the benzopyran core .

-

Amination: Reductive amination or nucleophilic substitution introduces the 3-amine group .

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | NCS, DMF, 0°C → rt | 85% |

| Cyclization | Piperidine, solvent-free, 100°C | 79% |

| Amination | NH₃/MeOH, H₂/Pd-C | 65% |

Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >75% .

Purification Challenges

Chromatography (silica gel, 6% MeOH/CH₂Cl₂) and recrystallization (MeOH/CH₂Cl₂/EtOAc) are critical for isolating the hydrochloride salt. Impurities often arise from incomplete cyclization or over-chlorination, necessitating rigorous analytical validation .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The aromatic ring undergoes nitration and sulfonation at the 7-position due to electron-donating effects from the ether oxygen. For example, sulfonation with fuming H₂SO₄ yields water-soluble derivatives for pharmacokinetic studies .

Amine Functionalization

The 3-amine group participates in:

-

Acylation: Acetic anhydride forms acetamide derivatives, improving blood-brain barrier penetration .

-

Schiff Base Formation: Condensation with aldehydes creates imines for metal coordination studies .

| Compound | 5-HT₁A IC₅₀ (nM) | Selectivity (vs. D₂) |

|---|---|---|

| (+)-9g | 2.3 | >100 |

| 5-Chloro derivative | 5.8* | 45* |

| *Estimated from QSAR models . |

Anti-Inflammatory Applications

Deuterated benzopyrans demonstrate COX-2 inhibition (IC₅₀ = 0.8 μM) and reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs . The chlorine atom’s electron-withdrawing effect may stabilize enzyme-inhibitor complexes via halogen bonding .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |

| Flash Point | 102.1°C |

| Vapor Pressure | 0.0449 mmHg at 25°C |

Environmental Impact

Hydrolysis under alkaline conditions degrades the compound into non-toxic chlorophenols and ammonia, minimizing ecological persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume